molecular formula C6H10N2O3S B13157163 Octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione

Octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione

Cat. No.: B13157163
M. Wt: 190.22 g/mol
InChI Key: KACIOJPSSPRLQD-UHFFFAOYSA-N
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Description

Octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a fused bicyclic system combining a thiazole and a pyridine ring, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione typically involves the annulation of a thiazole ring to a pyridine ring. This can be achieved through various synthetic techniques, including:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like alkyl or aryl groups.

Mechanism of Action

The mechanism of action of octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione involves its interaction with specific molecular targets and pathways. The compound’s fused ring system allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione is unique due to its specific combination of a thiazole and pyridine ring, which imparts distinct chemical and biological properties.

Biological Activity

Octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione, also known by its CAS number 1932021-59-4, is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H10N2O3SC_6H_{10}N_2O_3S with a molecular weight of approximately 190.22 g/mol. The compound features a thiazole ring fused to a pyridine structure, which is characteristic of many biologically active compounds.

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis.
  • Antitumor Properties : Preliminary data suggest that it may induce apoptosis in cancer cell lines.

Pharmacological Effects

The pharmacological profile of this compound includes:

EffectObserved ActivityReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels
AntitumorInduction of apoptosis in cancer cells

Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial properties of thiazole derivatives, this compound was tested against multiple bacterial strains. The results indicated significant inhibition of growth for Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be comparable to those of standard antibiotics.

Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Administration of this compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6) and improved clinical scores for inflammation compared to control groups.

Study 3: Antitumor Activity

In vitro studies on cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The compound showed selective toxicity towards cancer cells while exhibiting low toxicity to normal cells.

Properties

Molecular Formula

C6H10N2O3S

Molecular Weight

190.22 g/mol

IUPAC Name

1,1-dioxo-3a,4,5,6,7,7a-hexahydro-[1,2]thiazolo[4,5-b]pyridin-3-one

InChI

InChI=1S/C6H10N2O3S/c9-6-5-4(2-1-3-7-5)12(10,11)8-6/h4-5,7H,1-3H2,(H,8,9)

InChI Key

KACIOJPSSPRLQD-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C(=O)NS2(=O)=O)NC1

Origin of Product

United States

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